
1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation using phosphorus pentasulfide in boiling anhydrous pyridine . This method yields the desired compound in good quantities.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . This method involves the use of isothiocyanate derivatives and anthranilic acid under microwave irradiation, resulting in a faster reaction time and higher yields.
化学反应分析
Types of Reactions: 1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one analogues.
Reduction: Reduction reactions can modify the thioxo group to other functional groups.
Substitution: Substitution reactions at the phenyl or methyl groups can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinazolinones and thioxo derivatives, which have been studied for their enhanced biological activities .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation.
Pathways Involved: It interferes with the folate pathway, leading to the inhibition of DNA synthesis and cell division, which is particularly effective against rapidly dividing cancer cells.
相似化合物的比较
- 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4-one
- 2,3-Dihydroquinazolin-4(1H)-one
- 2-Thioxo-4(3H)-quinazolinone
Comparison: 1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one stands out due to its unique methyl and phenyl substitutions, which enhance its biological activity and specificity . Compared to other similar compounds, it exhibits higher potency in antimicrobial and anticancer assays, making it a more promising candidate for therapeutic development .
属性
CAS 编号 |
21097-36-9 |
|---|---|
分子式 |
C15H12N2OS |
分子量 |
268.3 g/mol |
IUPAC 名称 |
1-methyl-3-phenyl-2-sulfanylidenequinazolin-4-one |
InChI |
InChI=1S/C15H12N2OS/c1-16-13-10-6-5-9-12(13)14(18)17(15(16)19)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI 键 |
ASEKQBPTGBUTTP-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=S)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


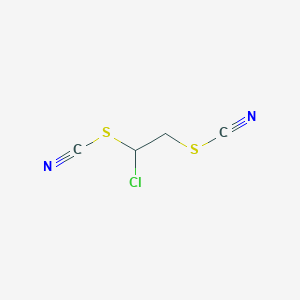
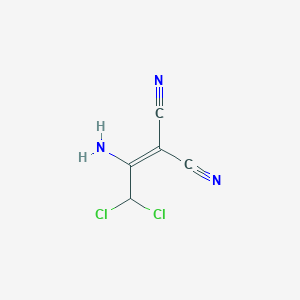


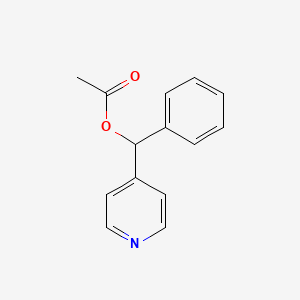
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
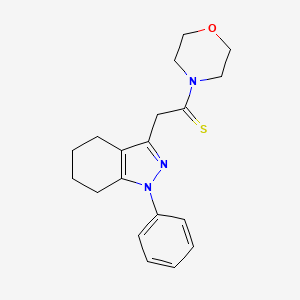
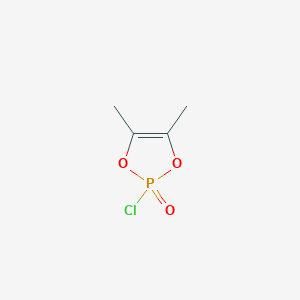
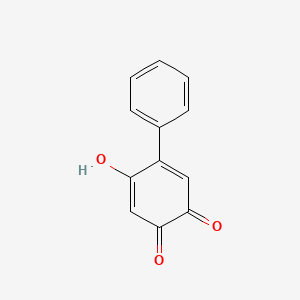
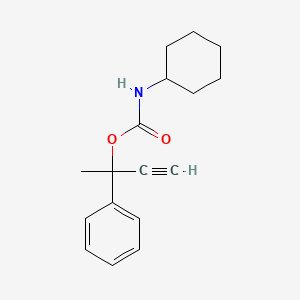

![Benzo[a]pyrido[2,3-c]phenazine](/img/structure/B14699066.png)
![1-[Ethyl(phenyl)amino]propan-2-one](/img/structure/B14699067.png)
![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)
